molecular formula C15H17NO2S B2659590 (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1798400-06-2

(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2659590
CAS No.: 1798400-06-2
M. Wt: 275.37
InChI Key: JRLHHSGFEDMKBV-VAWYXSNFSA-N
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Description

“(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The “azabicyclo” part of the name suggests that one of these rings contains a nitrogen atom . The “styrylsulfonyl” group indicates the presence of a styrene derivative and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure would likely contribute to the compound’s stability, while the styrylsulfonyl group could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The presence of the styrylsulfonyl group could make the compound susceptible to reactions involving nucleophiles .

Scientific Research Applications

Intramolecular Michael-type Additions

Compounds within the azabicyclo[3.2.1]octene family, such as 2-azabicyclo[3.2.1]oct-3-enes, have been synthesized via intramolecular Michael-type additions. These compounds, including those with a spiro center at C(8), exhibit pharmacological activities like low antimicrobial and hypotensive activity, suggesting potential for further pharmacological research (Gregory, Bullock, & Chen, 1985).

Enzyme Inhibition Studies

Enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives have been used in the synthesis of compounds that are good inhibitors of alpha-mannosidases, highlighting their relevance in studying enzyme inhibition and potential therapeutic applications (Moreno‐Vargas & Vogel, 2003).

Synthesis of Multicyclic Semi-Alkaloids

The facile synthesis of 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives through cascade reactions involving diazabicyclo[5.4.0]undec-7-ene (DBU) or diazabicyclo[4.3.0]non-5-ene (DBN) with arylidene azlactones led to the creation of novel multicyclic semi-alkaloids with antimicrobial activity, indicating a pathway for synthesizing new bioactive compounds (Parhizkar et al., 2017).

Host-Guest Chemistry

Studies on the complexation of p-sulfonatocalix[4]arene with diazabicyclo[2.2.1]hept-2-ene and related compounds have demonstrated strong binding due to spherical shape complementarity. This research is significant for understanding molecular recognition in aqueous solutions, which has implications for designing new molecular sensors and drug delivery systems (Bakirci, Koner, & Nau, 2005).

Asymmetric Synthesis

The use of azabicyclo[3.3.0]octane derivatives in asymmetric syntheses, such as Michael-type reactions, showcases their utility as chiral auxiliaries. This opens up avenues for synthesizing enantiomerically pure compounds, which is crucial for the development of drugs with specific chiral activity (Martens & Lübben, 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if the compound were used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire . Additionally, if the compound is toxic or corrosive, it could pose a risk to health .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, it could be studied further as a potential drug . Alternatively, if the compound has unique physical or chemical properties, it could be studied for potential applications in materials science or chemistry .

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,11-12,14-15H,8-10H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLHHSGFEDMKBV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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